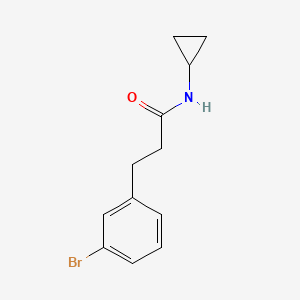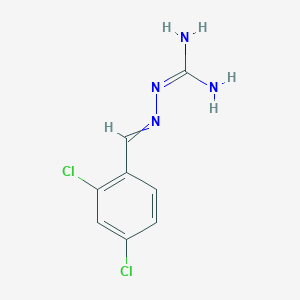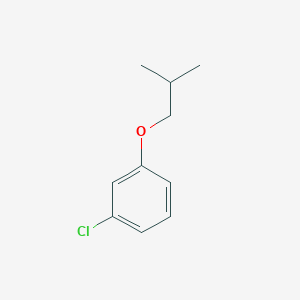
1-Chloro-2-(2-ethoxyethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(2-ethoxyethoxy)benzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where a chlorine atom and an ethoxyethoxy group are substituted at the first and second positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-ethoxyethoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene followed by the introduction of the ethoxyethoxy group. The typical synthetic route involves:
Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce chlorobenzene.
Ethoxylation: The chlorobenzene undergoes a nucleophilic substitution reaction with ethylene oxide in the presence of a base such as sodium hydroxide (NaOH) to introduce the ethoxyethoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 1-Chloro-2-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form the corresponding ethoxyethoxybenzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Major Products Formed:
Substitution: 2-(2-ethoxyethoxy)phenol, 2-(2-ethoxyethoxy)aniline
Oxidation: 2-(2-ethoxyethoxy)benzaldehyde, 2-(2-ethoxyethoxy)benzoic acid
Reduction: 2-(2-ethoxyethoxy)benzene
科学的研究の応用
1-Chloro-2-(2-ethoxyethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, solvents, and as a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-Chloro-2-(2-ethoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the ethoxyethoxy group can be replaced by other functional groups. The presence of the ethoxyethoxy group can influence the electron density of the benzene ring, making it more reactive towards electrophiles.
類似化合物との比較
1-Chloro-2-(2-ethoxyethoxy)benzene can be compared with other similar compounds such as:
1-Chloro-2-(2-methoxyethoxy)benzene: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
1-Bromo-2-(2-ethoxyethoxy)benzene: Similar structure but with a bromine atom instead of a chlorine atom.
2-Chloro-1-(2-ethoxyethoxy)benzene: Similar structure but with different positions of the chlorine and ethoxyethoxy groups.
特性
IUPAC Name |
1-chloro-2-(2-ethoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHVDMWMIZUYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine](/img/structure/B7891667.png)
![1,2-Propanediol, 3-[(2-hydroxyethyl)amino]-](/img/structure/B7891668.png)







